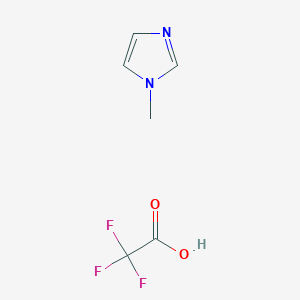

1-Methyl-1H-imidazole 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC17518092

Molecular Formula: C6H7F3N2O2

Molecular Weight: 196.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7F3N2O2 |

|---|---|

| Molecular Weight | 196.13 g/mol |

| IUPAC Name | 1-methylimidazole;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C4H6N2.C2HF3O2/c1-6-3-2-5-4-6;3-2(4,5)1(6)7/h2-4H,1H3;(H,6,7) |

| Standard InChI Key | WIKNOSQXZNVMEG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1.C(=O)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Methyl-1H-imidazole 2,2,2-trifluoroacetate is an ionic compound formed via proton transfer from trifluoroacetic acid (TFA) to 1-methylimidazole. The resulting structure comprises a 1-methylimidazolium cation paired with a trifluoroacetate anion (CF₃COO⁻). Its IUPAC name, 3-methyl-1H-imidazol-3-ium trifluoroacetate, reflects this ionic configuration .

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇F₃N₂O₂ | |

| Molecular Weight | 196.128 g/mol | |

| SMILES Notation | CC1=CN=C[N+]1C.C(=O)(C(F)(F)F)[O-] | |

| InChI Key | AYTBCMFHYXHFPH-UHFFFAOYSA-N |

Spectroscopic and Computational Data

Density functional theory (DFT) calculations and NMR studies confirm the planar geometry of the imidazolium ring and the distorted tetrahedral arrangement of the trifluoroacetate anion. Infrared spectroscopy reveals characteristic stretches for the C=O group (1,715 cm⁻¹) and C-F bonds (1,150–1,250 cm⁻¹) .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized by reacting equimolar amounts of 1-methylimidazole and trifluoroacetic acid. The exothermic proton transfer reaction proceeds at room temperature, yielding a viscous liquid after solvent evaporation .

Table 2: Synthesis Parameters

| Condition | Detail | Yield |

|---|---|---|

| Reactants | 1-Methylimidazole + TFA | 95% |

| Temperature | 25°C | - |

| Solvent | None (neat conditions) | - |

| Purification | Rotary evaporation | - |

Ultrasonic Irradiation Method

A novel approach employs ultrasonic irradiation (40 kHz, 300 W) to accelerate the reaction, reducing completion time from 24 hours to 30 minutes. This method enhances homogeneity and minimizes side reactions, achieving >98% conversion efficiency .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, attributable to the breakdown of the trifluoroacetate anion. Differential scanning calorimetry (DSC) indicates a glass transition temperature (Tg) of -62°C, characteristic of PILs with flexible anions .

Solubility and Polarity

[Hmi]Tfa exhibits miscibility with polar aprotic solvents (e.g., DMSO, acetone) but immiscibility with nonpolar hydrocarbons. Its Kamlet-Taft parameters (α = 1.2, β = 0.8, π* = 1.0) highlight strong hydrogen-bond acidity and moderate basicity .

Applications in Organic Synthesis

Biginelli Reaction Catalyst

In the synthesis of 3,4-dihydropyrimidinones (DHPMs), [Hmi]Tfa serves as a Brønsted acid catalyst and green solvent. Under optimized conditions (80°C, 2 h), it achieves 92–96% yields for substituted DHPMs, outperforming conventional catalysts like HCl or p-TSA .

Table 3: Reaction Performance Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| [Hmi]Tfa | 80 | 2 | 92–96 |

| HCl (aq.) | 100 | 6 | 65–70 |

| p-TSA | 120 | 4 | 75–80 |

Solvent for Biomass Processing

Preliminary studies indicate [Hmi]Tfa’s efficacy in lignocellulose dissolution, achieving 85% delignification of wheat straw at 120°C. The trifluoroacetate anion disrupts hydrogen bonding in cellulose, while the cation stabilizes dissolved lignin .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume